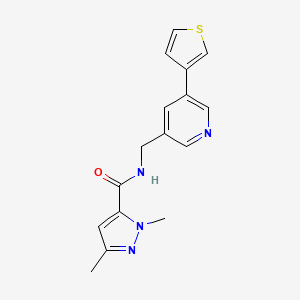

1,3-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide

説明

This compound belongs to the pyrazole-carboxamide family, characterized by a pyrazole core substituted with methyl groups at positions 1 and 2. The carboxamide moiety is linked to a (5-(thiophen-3-yl)pyridin-3-yl)methyl group, introducing heteroaromatic diversity. The thiophene and pyridine substituents may enhance lipophilicity and binding affinity to biological targets, as seen in structurally related compounds .

特性

IUPAC Name |

2,5-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-11-5-15(20(2)19-11)16(21)18-8-12-6-14(9-17-7-12)13-3-4-22-10-13/h3-7,9-10H,8H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFYVXXBPBEJJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1,3-Dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Introduction of the Pyridine Ring : A coupling reaction with a suitable pyridine derivative introduces the pyridine ring.

- Attachment of the Thiophene Ring : This is often achieved via cross-coupling reactions such as Suzuki-Miyaura coupling using thiophene boronic acid.

- Final Assembly : The carboxamide group is formed through a reaction with an appropriate amine under dehydrating conditions.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds, including 1,3-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide, exhibit significant anticancer activity. Studies have shown that similar compounds have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

These values suggest that modifications to the structure can enhance anticancer activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In studies involving carrageenan-induced edema and acetic acid-induced capillary permeability in mice, certain pyrazole derivatives exhibited comparable anti-inflammatory effects to established drugs like indomethacin .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. It may inhibit certain kinases or interact with DNA, thereby influencing cellular processes. For instance, it may act as an inhibitor of cysteine proteases, which are critical in various pathological conditions .

Study on Trypanocidal Activity

In a study evaluating the cytotoxicity of pyrazole derivatives on Vero cells, it was found that many derivatives had low toxicity (CC50 > 500 µM), indicating their potential as safe therapeutic agents. However, some analogs showed varying degrees of trypanocidal activity against Trypanosoma cruzi, with IC50 values indicating effective inhibition at concentrations below 50 µM .

科学的研究の応用

1,3-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound featuring a pyrazole core, a pyridine ring, and a thiophene substituent. Its molecular formula is C15H16N4OS, and it has a molecular weight of approximately 300.38 g/mol. The presence of multiple heterocycles in its structure suggests potential biological activity and applications in medicinal chemistry.

Potential Applications

- Medicinal Chemistry The structural components suggest potential interactions with biological targets such as enzymes and receptors.

- Drug Discovery It can be modified to enhance its biological properties or to synthesize derivatives with improved efficacy.

- Biological Studies Preliminary studies indicate that this compound may exhibit potential biological activities, warranting further investigation to elucidate the precise mechanisms of action.

- Binding Affinity Studies Techniques such as surface plasmon resonance, isothermal titration calorimetry, and molecular docking are used. These studies help identify its mechanism of action and potential therapeutic uses.

Similar Compounds

Several compounds share structural similarities with 1,3-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methylpyrazole | Pyrazole core | Antimicrobial |

| 4-(Thiophen-2-yl) pyridine | Pyridine with thiophene | Anticancer |

| 4-Amino-N-(pyridin-2-yl)benzamide | Amino group on benzamide | Anti-inflammatory |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

*Calculated based on molecular formula.

Key Observations :

- Chlorine and Fluorine Substituents: Chloro (e.g., 3a, 3d) and fluoro (e.g., 3d, BI95012) groups lower melting points compared to non-halogenated analogs, likely due to reduced crystallinity .

- Thiophene vs. Pyridine/Thiazole : The thiophene in the target compound may enhance π-π stacking compared to pyridine in BI95012 or benzothiazole in .

- Methyl Groups : 1,3-dimethyl substitution (target compound) likely increases metabolic stability compared to N-methyl or unsubstituted pyrazoles (e.g., 3a, 3d) .

Critical Analysis of Structural Diversity

- Bulkier Substituents : The (5-(thiophen-3-yl)pyridin-3-yl)methyl group in the target compound may sterically hinder metabolic degradation compared to smaller groups (e.g., methyl in 3a) .

- Hybrid Heterocycles : Combining pyrazole with thiophene (target compound) or benzothiazole () could synergize multiple pharmacophores for multitarget activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。